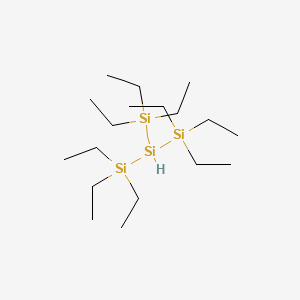Bis(triethylsilyl)silyl-triethylsilane
CAS No.:
Cat. No.: VC13838917
Molecular Formula: C18H46Si4
Molecular Weight: 374.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H46Si4 |
|---|---|
| Molecular Weight | 374.9 g/mol |
| IUPAC Name | bis(triethylsilyl)silyl-triethylsilane |
| Standard InChI | InChI=1S/C18H46Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h19H,10-18H2,1-9H3 |
| Standard InChI Key | WNGZMQFMMHZKBG-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CC)(CC)[SiH]([Si](CC)(CC)CC)[Si](CC)(CC)CC |
Introduction
Structural and Nomenclature Analysis
Bis(triethylsilyl)silyl-triethylsilane (systematic name: tris(triethylsilyl)silane) is a polyalkylated silane with the molecular formula Si(SiEt₃)₃H, where Et denotes the ethyl group (-CH₂CH₃). The compound features a central silicon atom bonded to three triethylsilyl (-SiEt₃) groups and one hydrogen atom. This structure confers significant steric bulk and electronic effects, distinguishing it from simpler silanes like triethylsilane (Et₃SiH) .
The nomenclature follows IUPAC guidelines for organosilicon compounds, where the prefix "bis(triethylsilyl)" indicates two triethylsilyl substituents on the central silicon, and "silyl-triethylsilane" specifies the remaining triethylsilyl and hydrogen ligands. This hierarchical naming ensures clarity in describing the branching and substitution patterns .
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of bis(triethylsilyl)silyl-triethylsilane likely parallels established routes for triethylsilane and its derivatives. A plausible pathway involves the stepwise alkylation of chlorosilane precursors:
-
Chlorotriethylsilane Alkylation:
Chlorotriethylsilane (Et₃SiCl) serves as a key intermediate, reacting with lithium triethylsilane (Et₃SiLi) to form tris(triethylsilyl)silane. This Grignard-like approach is analogous to the synthesis of BTMSA, where acetylene is treated with butyllithium followed by trimethylsilyl chloride . -
Catalytic Hydrosilylation:
Transition-metal catalysts, such as platinum or rhodium complexes, could facilitate the hydrosilylation of silicon hydrides with triethylsilane. For example, Pt(DVDS) catalyzes the regio- and stereoselective addition of Et₃SiH to alkynes , suggesting adaptability for constructing polysilylated silanes.
Purification and Characterization
Post-synthetic purification typically involves fractional distillation under reduced pressure to isolate the product from byproducts like lithium chloride or unreacted silanes . Characterization employs nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for Si-H (δ ~4–5 ppm in NMR) and Si-Et groups (δ ~0.5–1.5 ppm) .
Physicochemical Properties
The compound’s properties are extrapolated from related silanes:
The steric bulk of the triethylsilyl groups reduces reactivity compared to less-substituted silanes, making bis(triethylsilyl)silyl-triethylsilane more selective in reactions requiring hindered environments .
Reactivity and Applications
Hydrosilylation Reactions
Like triethylsilane, this compound may participate in hydrosilylation, transferring its Si-H bond to unsaturated substrates. For instance, platinum catalysts promote the addition to alkynes, yielding β-silylated alkenes with high stereoselectivity . The bulky silyl groups could favor 1,2-addition over 1,4-addition in α,β-unsaturated carbonyl compounds .
Reductive Transformations
The Si-H bond’s reducing potential enables applications in deoxygenation and dehalogenation. For example, triethylsilane reduces ketones to alcohols under acidic conditions , and bis(triethylsilyl)silyl-triethylsilane might exhibit similar reactivity with enhanced selectivity due to steric effects.
Silicon-Based Ligands
In organometallic chemistry, polysilylated silanes can act as ligands for transition metals. Ruthenium and rhodium complexes with silyl ligands show catalytic activity in C-H bond activation and cross-coupling reactions . The triethylsilyl groups’ electron-donating effects could stabilize low-valent metal centers.
Recent Advances and Future Directions
Recent studies on ruthenium-catalyzed siloxane synthesis hint at opportunities for integrating bis(triethylsilyl)silyl-triethylsilane into multicomponent reactions. Future research could explore:
-
Catalytic C-Si Bond Formation: Developing enantioselective methods for silylation.
-
Materials Science: Applications in silicone polymers with tailored steric and electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume